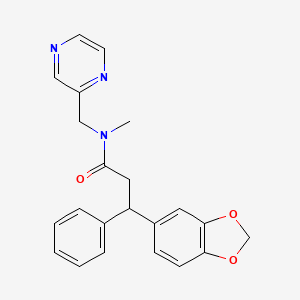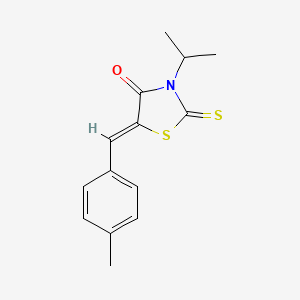![molecular formula C16H17N3O4S B6029212 methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6029212.png)
methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate (MEOTA) is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. MEOTA is a thioester derivative of pyrimidine and benzoic acid, which has been shown to have significant biological activity.
作用機序
Methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate inhibits DHFR by binding to the enzyme's active site, which prevents the reduction of dihydrofolate to tetrahydrofolate. This results in the depletion of tetrahydrofolate, which is required for the synthesis of nucleotides. The depletion of nucleotides can lead to the inhibition of DNA and RNA synthesis, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its ability to inhibit DHFR, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. These properties make this compound a potential candidate for the development of drugs for the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the advantages of using methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate in lab experiments is its ability to inhibit DHFR, which can be used to study the folate metabolism pathway and its role in the synthesis of DNA and RNA. This compound can also be used to study the effects of DHFR inhibition on cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the study of this compound's effects on the immune system, which can provide insights into its potential use as an immunomodulatory agent. Additionally, the development of new synthesis methods for this compound can improve its availability for research purposes.
合成法
Methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate can be synthesized by the reaction of ethyl 4-amino-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate with thioacetic acid in the presence of acetic anhydride and a catalyst. The reaction yields this compound as a yellow solid, which can be purified by recrystallization from a suitable solvent.
科学的研究の応用
Methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been shown to have potential use in scientific research due to its ability to inhibit the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate metabolism pathway, which is required for the synthesis of DNA and RNA. Inhibition of DHFR activity can lead to the depletion of nucleotide pools, which can result in cell death. This compound has been shown to be a potent inhibitor of DHFR, making it a potential candidate for the development of anticancer agents.
特性
IUPAC Name |
methyl 2-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-3-10-8-13(20)19-16(17-10)24-9-14(21)18-12-7-5-4-6-11(12)15(22)23-2/h4-8H,3,9H2,1-2H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAURYZUMOIVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-fluoro-2-methoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6029139.png)
![N-ethyl-1-[(5-ethyl-2-thienyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6029147.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6029159.png)
![N,N-diethyl-2-[4-({4-[1-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6029164.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)

![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)
![methyl 5-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B6029207.png)

![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6029214.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6029242.png)
![2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)